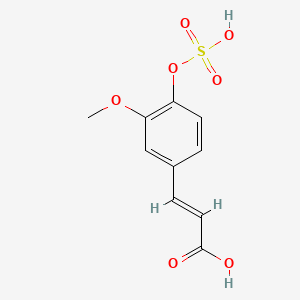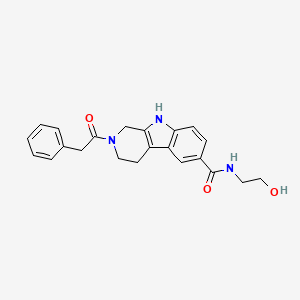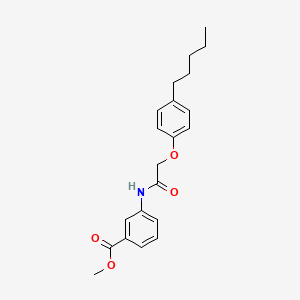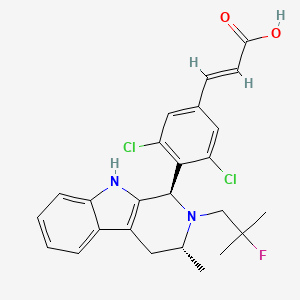
Alpk1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALPK1-IN-2 is a potent inhibitor of alpha-kinase 1 (ALPK1), a serine/threonine kinase involved in various cellular processes, including immune responses and inflammation. This compound has shown significant potential in scientific research due to its ability to inhibit ALPK1 with an IC50 value of 95 nanomolar and also inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) with an IC50 value of 1.31 micromolar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALPK1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
ALPK1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, reduction may produce alcohols, and substitution may produce various substituted derivatives .
Aplicaciones Científicas De Investigación
ALPK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with ALPK1 dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ALPK1
Mecanismo De Acción
ALPK1-IN-2 exerts its effects by inhibiting the activity of alpha-kinase 1. ALPK1 is involved in the phosphorylation of specific substrates, leading to the modulation of various cellular processes. By inhibiting ALPK1, this compound disrupts these processes, resulting in the inhibition of downstream signaling pathways such as the NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
ALPK1-IN-1: Another potent inhibitor of ALPK1 with similar inhibitory activity.
ALPK1-IN-3: A compound with slightly different chemical structure but similar inhibitory effects on ALPK1.
Uniqueness
ALPK1-IN-2 is unique due to its high potency and selectivity for ALPK1. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to inhibit NF-κB further enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C20H18F2N4O2S |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H18F2N4O2S/c1-28-15-3-2-4-16-18(15)24-20(29-16)25-19(27)17-13(21)6-12(7-14(17)22)26-8-10-5-11(9-26)23-10/h2-4,6-7,10-11,23H,5,8-9H2,1H3,(H,24,25,27) |
Clave InChI |
SHSJEVPKHXWBHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CC5CC(C4)N5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)
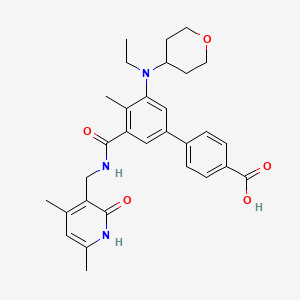
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)
![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)
